molecular formula C27H22N2O4 B14994042 3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B14994042
M. Wt: 438.5 g/mol
InChI Key: WDOXAIFHVPAUES-UHFFFAOYSA-N
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Description

3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the benzofuran derivatives family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods such as cyclization reactions, Friedel-Crafts reactions, and palladium-catalyzed coupling reactions . For 3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE, the synthetic route may involve the following steps:

    Formation of the benzofuran core: This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamido group: This step involves the reaction of the benzofuran core with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the methylphenyl group: This can be done through a coupling reaction using palladium catalysts.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis and continuous flow chemistry to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzofuran structure and specific functional groups make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

3-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H22N2O4/c1-16-6-5-7-19(12-16)28-27(31)26-25(20-8-3-4-9-23(20)33-26)29-24(30)14-18-15-32-22-11-10-17(2)13-21(18)22/h3-13,15H,14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

WDOXAIFHVPAUES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=C(C=C5)C

Origin of Product

United States

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